![molecular formula C17H18N4O2S B14382018 2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol CAS No. 89787-42-8](/img/structure/B14382018.png)
2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol is a complex organic compound that features a benzothiazole ring, an azo group, and a dimethylamino group. This compound is known for its vibrant color and is often used in dye chemistry due to its chromophoric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol typically involves a multi-step process:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Azo Group: The azo group is introduced by diazotization of 4-(dimethylamino)aniline followed by coupling with the benzothiazole derivative.
Attachment of the Ethanol Group: The final step involves the reaction of the azo-benzothiazole compound with ethylene oxide or a similar reagent to introduce the ethan-1-ol group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: The azo group can be reduced to form the corresponding amines.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Corresponding amines from the reduction of the azo group.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.
Biology: Employed in staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of colored materials, including textiles and inks.
Mechanism of Action
The compound exerts its effects primarily through its chromophoric azo group, which can absorb light and undergo electronic transitions. This property is exploited in applications like photodynamic therapy, where the compound generates reactive oxygen species upon light activation, targeting specific cellular components.
Comparison with Similar Compounds
Similar Compounds
Methyl Red: Another azo dye with similar chromophoric properties but different structural features.
Michler’s Ketone: Contains a dimethylamino group and is used in dye chemistry but lacks the benzothiazole ring.
Uniqueness
2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol is unique due to its combination of a benzothiazole ring, an azo group, and a dimethylamino group, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics.
Properties
CAS No. |
89787-42-8 |
|---|---|
Molecular Formula |
C17H18N4O2S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[[2-[[4-(dimethylamino)phenyl]diazenyl]-1,3-benzothiazol-6-yl]oxy]ethanol |
InChI |
InChI=1S/C17H18N4O2S/c1-21(2)13-5-3-12(4-6-13)19-20-17-18-15-8-7-14(23-10-9-22)11-16(15)24-17/h3-8,11,22H,9-10H2,1-2H3 |
InChI Key |
AOLXWTWCWKKXJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


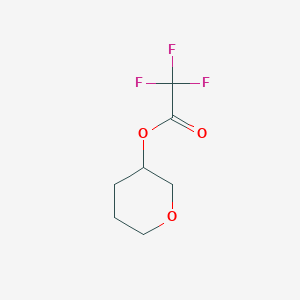
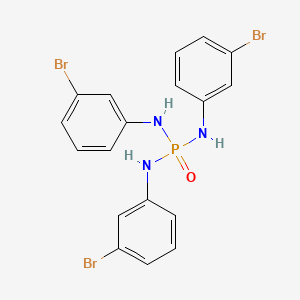
![2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14381952.png)
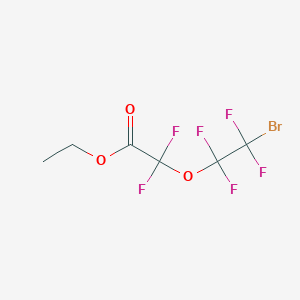
![5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane](/img/structure/B14381965.png)
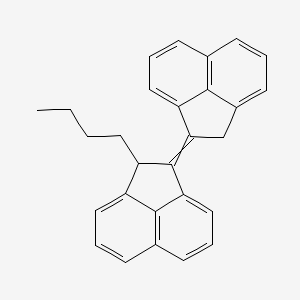

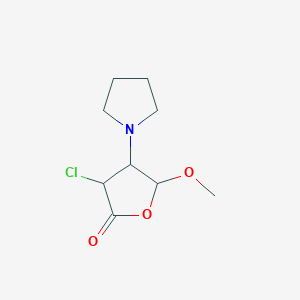
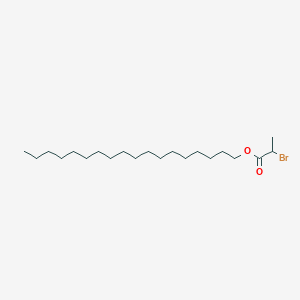
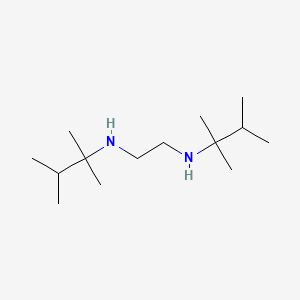
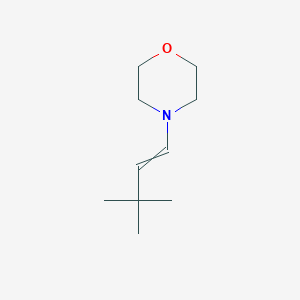

![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)
![Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate](/img/structure/B14382027.png)
